4-Hydroxypropranolol-d7

Description

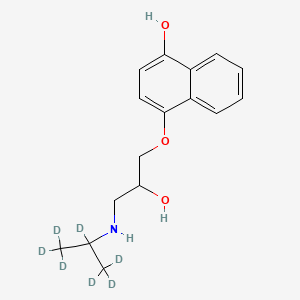

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/i1D3,2D3,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEPACWBWIOYID-UENXPIBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662024 | |

| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219908-86-7 | |

| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

rac-4-Hydroxy Propranolol-d7 Hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of rac-4-Hydroxy Propranolol-d7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of rac-4-Hydroxy Propranolol-d7 Hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes the metabolic pathway associated with the parent compound.

Core Physical and Chemical Properties

rac-4-Hydroxy Propranolol-d7 Hydrochloride is a deuterated form of 4-Hydroxy Propranolol, which is an active metabolite of the beta-blocker Propranolol.[1][2][3] The deuterium labeling makes it a valuable internal standard for quantitative bioanalytical studies.

Identity and Structure

-

Synonyms: (±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7), 4-Hydroxy propranolol-d7 HCl, 4-Hydroxypropranolol-D7 (isopropyl-D7) hydrochloride, 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]-1-naphthalenol hydrochloride (1:1)[2]

-

CAS Number: 1219804-03-1[4]

-

Alternate CAS Numbers: Free base: 1219908-86-7[4]

Quantitative Physical Data

The following table summarizes the key physical properties of rac-4-Hydroxy Propranolol-d7 Hydrochloride.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₅D₇ClNO₃ | [5] |

| Molecular Weight | 318.85 g/mol | [1][2][5] |

| Melting Point | >75°C (with decomposition) | [1] |

| Appearance | Pale Red to Light Brown Solid | [1][2] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1] |

| Stability | Hygroscopic | [1][2] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the deuterated compound are not publicly detailed, the following outlines standard methodologies used in the pharmaceutical industry for determining the physical properties of active pharmaceutical ingredients (APIs) and their analogs.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[5]

-

Method: The capillary method is a widely accepted technique.[5][6]

-

Procedure:

-

A small, finely powdered amount of the dry sample is packed into a capillary tube to a height of 2.5-3.5 mm.[7]

-

The capillary tube is placed in a calibrated melting point apparatus.[6][8]

-

The sample is heated at a controlled rate, typically starting at a temperature 5°C below the expected melting point and then ramping at approximately 1°C per minute.[7]

-

The temperature range from the onset of melting (the point at which the substance begins to collapse) to the completion of melting (the clear point) is recorded.[7]

-

-

Instrumentation: Modern automated melting point apparatuses or traditional Thiele tubes can be used.[8]

Determination of Solubility

Solubility is a critical parameter for formulation development and biopharmaceutical classification.

-

Method: The shake-flask method is considered the gold standard for determining equilibrium solubility.[9][10]

-

Procedure:

-

An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer solutions, organic solvents) in a flask.[9]

-

The resulting suspension is agitated at a constant temperature (e.g., 37 ± 1 °C) until equilibrium is reached.[11] This can take 24 hours or more.

-

The solid and liquid phases are then separated by centrifugation or filtration.[10]

-

The concentration of the dissolved compound in the supernatant or filtrate is determined using a validated analytical method, such as HPLC or UV-spectrophotometry.[12]

-

-

Considerations: For ionizable compounds, solubility should be determined as a function of pH across a relevant physiological range (e.g., pH 1.2 to 6.8).[11]

Assessment of Appearance

The appearance of a compound is a basic but important quality control parameter.

-

Method: Visual inspection is the standard method.[13]

-

Procedure:

-

A small amount of the sample is placed in a suitable container, such as a vial.

-

The sample is observed under controlled lighting conditions against both a black and a white background to assess its color, form (e.g., crystalline, amorphous), and the presence of any visible particles.[14][15]

-

The observations are recorded in a standardized manner.

-

Metabolic Pathway of the Parent Compound

rac-4-Hydroxy Propranolol-d7 Hydrochloride is the deuterated analog of a major metabolite of Propranolol. The metabolic pathway from Propranolol to 4-Hydroxy Propranolol is a critical aspect of its pharmacology.

Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and glucuronidation.[2] The formation of 4-Hydroxypropranolol occurs via aromatic hydroxylation.[1] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, with some contribution from CYP1A2.[2][16] 4-Hydroxypropranolol is also pharmacologically active.[1]

Below is a diagram illustrating the primary metabolic conversion of Propranolol to 4-Hydroxy Propranolol.

Caption: Metabolic pathway of Propranolol to 4-Hydroxy Propranolol.

Signaling Pathways and Pharmacological Relevance

Propranolol, the parent compound, is a non-selective beta-adrenergic receptor antagonist. Its metabolite, 4-Hydroxypropranolol, is also a potent beta-adrenoceptor blocking agent, with a potency comparable to Propranolol itself.[17] It has been shown to antagonize the effects of isoprenaline on heart rate and blood pressure.[17] Additionally, 4-Hydroxypropranolol exhibits intrinsic sympathomimetic activity and membrane-stabilizing properties.[17]

The experimental workflow for investigating the pharmacological activity of such compounds often involves in vivo or in vitro models to assess their effects on beta-adrenergic signaling.

Caption: General workflow for pharmacological characterization.

References

- 1. Propranolol - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. westlab.com [westlab.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 13. Visual Inspection for Particulate and Defects [pharmuni.com]

- 14. nist.gov [nist.gov]

- 15. usp.org [usp.org]

- 16. CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to rac-4-Hydroxy Propranolol-d7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac-4-Hydroxy Propranolol-d7 Hydrochloride, a deuterated metabolite of the widely used beta-blocker, propranolol. This document details its chemical structure, pharmacological properties, metabolic pathways, and analytical methodologies for its quantification.

Chemical Structure and Properties

rac-4-Hydroxy Propranolol-d7 Hydrochloride is a stable isotope-labeled version of 4-hydroxypropranolol, a major active metabolite of propranolol. The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical assays.

The chemical structure of rac-4-Hydroxy Propranolol-d7 Hydrochloride is presented below:

Chemical Formula: C₁₆D₇H₁₄NO₃·ClH

Molecular Weight: 318.85 g/mol [1]

Synonyms: (±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7), 4-Hydroxy propranolol-d7 HCl, 4-Hydroxypropranolol-D7 (isopropyl-D7) hydrochloride, 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]-1-naphthalenol hydrochloride (1:1)[1]

Appearance: Light Red to Brown Solid

Structural Representation:

Caption: Chemical structure of rac-4-Hydroxy Propranolol-d7.

Synthesis

A generalized synthetic workflow is proposed below:

Caption: Proposed synthetic workflow for rac-4-Hydroxy Propranolol-d7 HCl.

Pharmacology

4-Hydroxypropranolol is an active metabolite of propranolol and exhibits potent beta-adrenergic receptor blocking activity, comparable to the parent drug.[3] It is a non-selective beta-blocker, acting on both β1 and β2 receptors. The deuterated form is expected to have identical pharmacological properties to the unlabeled compound.

| Parameter | Value | Receptor | Reference |

| pA₂ | 8.24 | β1-adrenergic receptor | [4] |

| pA₂ | 8.26 | β2-adrenergic receptor | [4] |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

The pharmacological activity of propranolol and its metabolites is stereoselective. The (-)-(S)-enantiomer of propranolol is approximately 100 times more potent as a beta-blocker than the (+)-(R)-enantiomer.[5] While the stereoselectivity of 4-hydroxypropranolol's beta-blocking activity is not as pronounced, studies have shown stereoselective metabolism of propranolol, leading to different plasma concentrations of the enantiomers of its metabolites.[6]

Metabolism

Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: aromatic hydroxylation, N-dealkylation, and glucuronidation.[7] The formation of 4-hydroxypropranolol is a major metabolic pathway, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[8] 4-Hydroxypropranolol itself is further metabolized through glucuronidation and sulfation.

Caption: Major metabolic pathway of propranolol leading to 4-hydroxypropranolol.

Experimental Protocols

Quantification in Human Plasma by LC-MS/MS

This section outlines a typical experimental protocol for the simultaneous quantification of propranolol and 4-hydroxypropranolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where rac-4-Hydroxy Propranolol-d7 Hydrochloride would be used as an internal standard.

Sample Preparation: [9]

-

To 100 µL of human plasma, add 20 µL of the internal standard working solution (containing rac-4-Hydroxy Propranolol-d7 Hydrochloride).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,500 rpm for 10 minutes at 4°C.

-

Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.

| Parameter | Condition |

| LC Column | Hypersil GOLD C18 or equivalent |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Propranolol) | m/z 260.1 -> m/z 116.1 |

| MRM Transition (4-OH-Propranolol) | m/z 276.1 -> m/z 116.1 |

| MRM Transition (4-OH-Propranolol-d7) | m/z 283.1 -> m/z 116.1 (example) |

Quantification: The concentration of 4-hydroxypropranolol is determined by comparing the peak area ratio of the analyte to the internal standard (rac-4-Hydroxy Propranolol-d7 Hydrochloride) against a calibration curve.

Conclusion

rac-4-Hydroxy Propranolol-d7 Hydrochloride is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard allows for accurate and precise quantification of 4-hydroxypropranolol in complex biological matrices. A thorough understanding of its properties, synthesis, and analytical methodologies is crucial for its effective application in drug development and clinical research.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scielo.br [scielo.br]

- 6. Stereoselective ring oxidation of propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propranolol - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC/MS/MS Determination of Propranolol and Its Metabolites 4-Hydro...: Ingenta Connect [ingentaconnect.com]

The Multifaceted Mechanism of Action of rac-4-Hydroxy Propranolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of rac-4-Hydroxy Propranolol, the primary active metabolite of the widely used beta-blocker, propranolol. While sharing the parent drug's core beta-adrenergic antagonist properties, 4-Hydroxy Propranolol exhibits a distinct pharmacological profile characterized by intrinsic sympathomimetic activity (ISA) and membrane-stabilizing effects. This document details the molecular interactions, signaling pathways, and physiological consequences of these actions. It also presents detailed experimental protocols for the characterization of this and similar compounds, alongside quantitative data to support further research and development. The inclusion of the deuterated analog, rac-4-Hydroxy Propranolol-d7 Hydrochloride, in the topic title reflects its common use as an internal standard in analytical studies to quantify the active metabolite. The pharmacological activity resides in the non-deuterated moiety.

Core Mechanism of Action: Beta-Adrenergic Blockade

Similar to its parent compound, propranolol, rac-4-Hydroxy Propranolol is a non-selective competitive antagonist at both β1- and β2-adrenergic receptors.[1][2] This blockade competitively inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors. The consequence of this action is a reduction in the physiological responses mediated by the sympathetic nervous system, including decreased heart rate, myocardial contractility, and blood pressure.[2] The potency of 4-Hydroxy Propranolol as a beta-blocker is comparable to that of propranolol itself.[1]

Quantitative Analysis of Beta-Blockade

The antagonist potency of rac-4-Hydroxy Propranolol at beta-adrenergic receptors has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

| Receptor Subtype | pA2 Value | Reference |

| β1-adrenergic receptor | 8.24 | [3] |

| β2-adrenergic receptor | 8.26 | [3] |

Intrinsic Sympathomimetic Activity (ISA)

A key differentiator from propranolol is that rac-4-Hydroxy Propranolol possesses intrinsic sympathomimetic activity (ISA).[1] This means that while it acts as an antagonist in the presence of high catecholamine levels, it can exert a low level of agonist activity at the beta-adrenergic receptor in their absence. This partial agonism can result in a less pronounced decrease in resting heart rate and cardiac output compared to beta-blockers lacking ISA.

Membrane Stabilizing Activity

rac-4-Hydroxy Propranolol also exhibits membrane-stabilizing activity, a property that is independent of its beta-adrenergic receptor interaction.[1] This effect, similar to that of local anesthetics, involves the blockade of sodium channels in excitable membranes. At high concentrations, this can lead to a reduction in the rate of rise of the cardiac action potential.

Antioxidant Properties

In addition to its receptor-mediated and membrane effects, 4-Hydroxy Propranolol has demonstrated potent antioxidant properties. It has been shown to inhibit lipid peroxidation in endothelial cells, with an IC50 of 1.1 μM.[4][5]

Metabolism

rac-4-Hydroxy Propranolol is formed in the liver from propranolol primarily through aromatic hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6.[6][7] It is further metabolized via glucuronidation and sulfation.[7]

Signaling Pathways

The primary signaling pathway affected by rac-4-Hydroxy Propranolol is the beta-adrenergic signaling cascade.

Caption: Beta-Adrenergic Signaling Pathway Blockade by rac-4-Hydroxy Propranolol.

Experimental Protocols

Beta-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of rac-4-Hydroxy Propranolol for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing human β1- or β2-adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.

-

rac-4-Hydroxy Propranolol-d7 Hydrochloride (for analytical validation if needed).

-

Unlabeled propranolol (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of rac-4-Hydroxy Propranolol.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of rac-4-Hydroxy Propranolol or buffer (for total binding) or excess unlabeled propranolol (for non-specific binding).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Caption: Experimental Workflow for Beta-Adrenergic Receptor Binding Assay.

Isolated Tissue Assay for Intrinsic Sympathomimetic Activity

This protocol uses isolated guinea pig right atria to assess the ISA of rac-4-Hydroxy Propranolol.

Materials:

-

Guinea pig.

-

Krebs-Henseleit solution.

-

Isoproterenol (full agonist).

-

rac-4-Hydroxy Propranolol.

-

Organ bath with physiological recording system.

Procedure:

-

Isolate the spontaneously beating right atrium from a guinea pig and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate.

-

Record the basal heart rate.

-

Administer cumulative concentrations of isoproterenol to obtain a concentration-response curve for the full agonist.

-

After washout and re-equilibration, administer cumulative concentrations of rac-4-Hydroxy Propranolol and record any changes in heart rate. An increase in heart rate indicates ISA.

-

To confirm beta-receptor mediation, the experiment can be repeated in the presence of a high concentration of a beta-blocker without ISA (e.g., propranolol).

Electrophysiological Assessment of Membrane Stabilizing Activity

This protocol uses the patch-clamp technique on isolated cardiomyocytes or neurons to measure the effect of rac-4-Hydroxy Propranolol on sodium channels.

Materials:

-

Isolated cardiomyocytes or neuronal cells.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Appropriate intracellular and extracellular recording solutions.

-

rac-4-Hydroxy Propranolol.

Procedure:

-

Establish a whole-cell patch-clamp configuration on an isolated cell.

-

Record baseline sodium currents by applying depolarizing voltage steps from a holding potential.

-

Perfuse the cell with increasing concentrations of rac-4-Hydroxy Propranolol.

-

Measure the peak inward sodium current at each concentration.

-

A concentration-dependent decrease in the sodium current indicates membrane-stabilizing activity.

-

Calculate the IC50 for sodium channel blockade.

Conclusion

rac-4-Hydroxy Propranolol is a pharmacologically complex molecule with a tripartite mechanism of action: non-selective beta-adrenergic blockade, intrinsic sympathomimetic activity, and membrane stabilization. This profile distinguishes it from its parent compound, propranolol, and has implications for its overall physiological effects. A thorough understanding of these distinct properties, facilitated by the experimental approaches detailed herein, is crucial for the continued development and application of beta-adrenergic modulators in various therapeutic areas.

References

- 1. Membrane stabilizing effect - Wikipedia [en.wikipedia.org]

- 2. Changing beta-blockers in heart failure: when is a class not a class? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Beta-blockers | Department of Critical Care - McGill University [mcgill.ca]

- 5. pnas.org [pnas.org]

- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Membrane stabilizing activity and beta-adrenoceptor antagonist-induced bradycardia in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of rac-4-Hydroxy Propranolol-d7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of racemic 4-Hydroxy Propranolol-d7 Hydrochloride, a deuterated analog of a major metabolite of the widely used beta-blocker, Propranolol. This isotopically labeled compound is an essential tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. The following sections detail the synthetic pathway, experimental protocols, and relevant data.

Synthetic Strategy

The synthesis of rac-4-Hydroxy Propranolol-d7 Hydrochloride is a multi-step process commencing with the commercially available 1,4-naphthoquinone. The strategy involves the initial formation of the 4-hydroxypropranolol backbone, incorporating the deuterium label in the final steps, followed by conversion to the hydrochloride salt. A key aspect of this strategy is the protection of one of the hydroxyl groups of the naphthalene ring system to ensure regioselective alkylation.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of rac-4-Hydroxy Propranolol-d7 Hydrochloride.

Experimental Protocols

The following protocols are detailed for each major synthetic transformation.

Step 1: Synthesis of 4-Benzyloxy-1-naphthol

This initial step involves the reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthalene, followed by selective monobenzylation of one of the hydroxyl groups.

Protocol:

-

Reduction of 1,4-Naphthoquinone: To a solution of 1,4-naphthoquinone (1 equivalent) in ethanol, sodium borohydride (2.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred for 1 hour at room temperature. The solvent is then evaporated under reduced pressure, and the residue is acidified with 2N HCl. The resulting precipitate is filtered, washed with water, and dried to yield 1,4-dihydroxynaphthalene.

-

Monobenzylation of 1,4-Dihydroxynaphthalene: A mixture of 1,4-dihydroxynaphthalene (1 equivalent), benzyl chloride (1.1 equivalents), and potassium carbonate (1.5 equivalents) in acetone is refluxed for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-benzyloxy-1-naphthol.

Step 2: Synthesis of 1-(4-Benzyloxy-1-naphthoxy)-2,3-epoxypropane

The phenolic hydroxyl group of 4-benzyloxy-1-naphthol is alkylated with epichlorohydrin to form the corresponding glycidyl ether.

Protocol:

-

A mixture of 4-benzyloxy-1-naphthol (1 equivalent), epichlorohydrin (3 equivalents), and benzyltriethylammonium chloride (0.05 equivalents) is heated to 50°C.

-

A 30% aqueous solution of sodium hydroxide (1.5 equivalents) is added dropwise over 1 hour.

-

The reaction mixture is maintained at 50°C for 6 hours, with monitoring by TLC.

-

After completion, the mixture is cooled, and the organic layer is separated, washed with water, and concentrated under reduced pressure to give 1-(4-benzyloxy-1-naphthoxy)-2,3-epoxypropane as a reddish-brown oil.

Step 3: Synthesis of rac-1-(4-Benzyloxy-1-naphthoxy)-3-(isopropyl-d7-amino)propan-2-ol

The deuterium label is introduced in this step through the ring-opening of the epoxide with commercially available isopropyl-d7-amine.

Protocol:

-

A solution of 1-(4-benzyloxy-1-naphthoxy)-2,3-epoxypropane (1 equivalent) and isopropyl-d7-amine (2 equivalents) in toluene is prepared.

-

N,N-diisopropylethylamine (0.25 equivalents) is added dropwise over 30 minutes.

-

The reaction mixture is heated to 45°C and maintained for 4 hours.

-

Upon completion, the mixture is cooled to 5°C to precipitate the product. The solid is collected by filtration and dried to yield the crude product.

Step 4: Synthesis of rac-4-Hydroxy Propranolol-d7 (Debenzylation)

The benzyl protecting group is removed by catalytic hydrogenation to yield the free phenolic hydroxyl group.

Protocol:

-

The product from the previous step is dissolved in ethanol.

-

Palladium on carbon (10% w/w, 0.1 equivalents) is added to the solution.

-

The mixture is subjected to hydrogenation (H2 gas, 1 atm) at room temperature for 12 hours.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give rac-4-Hydroxy Propranolol-d7.

Step 5: Synthesis of rac-4-Hydroxy Propranolol-d7 Hydrochloride

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.

Protocol:

-

The crude rac-4-Hydroxy Propranolol-d7 is dissolved in ethanol.

-

The solution is cooled to below 45°C, and concentrated hydrochloric acid is added dropwise until the pH reaches 2.0.

-

The mixture is cooled to 4°C and allowed to crystallize for 8 hours.

-

The resulting white crystalline powder is collected by filtration, washed with cold ethanol, and dried under vacuum to yield rac-4-Hydroxy Propranolol-d7 Hydrochloride.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1a | Reduction | 1,4-Naphthoquinone | Sodium borohydride | Ethanol | 0 - RT | 1 | ~95 |

| 1b | Monobenzylation | 1,4-Dihydroxynaphthalene | Benzyl chloride, K2CO3 | Acetone | Reflux | 12 | ~70 |

| 2 | Alkylation | 4-Benzyloxy-1-naphthol | Epichlorohydrin, NaOH | None | 50 | 6 | ~94 |

| 3 | Ring Opening | 1-(4-Benzyloxy-1-naphthoxy)-2,3-epoxypropane | Isopropyl-d7-amine, DIPEA | Toluene | 45 | 4 | ~91 |

| 4 | Debenzylation | rac-1-(4-Benzyloxy-1-naphthoxy)-3-(isopropyl-d7-amino)propan-2-ol | H2, Pd/C | Ethanol | RT | 12 | >90 |

| 5 | Salt Formation | rac-4-Hydroxy Propranolol-d7 | Concentrated HCl | Ethanol | <45 | 8 | ~85 |

Visualizing the Synthetic Pathway

The chemical transformations involved in the synthesis are illustrated in the following diagram:

Caption: Reaction scheme for the synthesis of rac-4-Hydroxy Propranolol-d7 Hydrochloride.

Conclusion

This technical guide outlines a robust and efficient synthetic route for the preparation of rac-4-Hydroxy Propranolol-d7 Hydrochloride. The described protocols and expected yields provide a solid foundation for researchers and scientists requiring this valuable labeled compound for their studies. The use of a benzyl protecting group allows for the selective introduction of the deuterated side chain, and the final deprotection and salt formation steps yield the target molecule in good purity and yield. Careful execution of these procedures will enable the successful synthesis of this important analytical standard.

An In-depth Technical Guide to the Metabolic Pathway of rac-4-Hydroxypropranolol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of 4-hydroxypropranolol, the major active metabolite of the non-selective beta-blocker, propranolol. The document details the enzymatic processes involved in its formation and subsequent biotransformation, presents relevant quantitative data, outlines detailed experimental protocols for its study, and includes visualizations of the key pathways and workflows. The use of its deuterated analog, rac-4-Hydroxypropranolol-d7 Hydrochloride, as an internal standard in bioanalytical methods is also implicitly covered within the experimental protocols.

Introduction to Propranolol Metabolism

Propranolol is a widely prescribed medication that undergoes extensive hepatic metabolism, with less than 1% of the parent drug excreted unchanged. Its biotransformation is complex, involving multiple Phase I and Phase II enzymatic reactions. The primary metabolic routes for propranolol include aromatic hydroxylation, N-dealkylation, side-chain oxidation, and direct glucuronidation[1][2]. The formation of 4-hydroxypropranolol via aromatic hydroxylation is a critical step, as this metabolite is not only the most abundant but is also pharmacologically active, exhibiting beta-blocking effects comparable to the parent compound[3][4]. Understanding the complete metabolic journey, from the generation of 4-hydroxypropranolol to its subsequent elimination pathways, is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling.

The Metabolic Pathway of 4-Hydroxypropranolol

The metabolic pathway can be conceptualized in two main stages: the formation of 4-hydroxypropranolol from its parent drug (Phase I) and its subsequent conjugation and elimination (Phase II).

Phase I Metabolism: Formation of 4-Hydroxypropranolol

The initial and most significant metabolic step for propranolol is aromatic hydroxylation at the 4-position of the naphthalene ring, yielding 4-hydroxypropranolol.

-

Primary Enzymatic Driver: This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6 [2][5][6]. The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to inter-individual differences in propranolol clearance and response.

-

Secondary Contributors: While CYP2D6 is the main enzyme, studies have shown that CYP1A2 also contributes to 4-hydroxylation, particularly in individuals who are poor metabolizers for CYP2D6[5][6].

Other Phase I pathways for propranolol include N-desisopropylation (mainly by CYP1A2) to form N-desisopropylpropranolol and hydroxylation at other positions (e.g., 5- and 7-positions)[1][6][7].

Phase II Metabolism: Conjugation and Elimination of 4-Hydroxypropranolol

Once formed, the pharmacologically active 4-hydroxypropranolol is further metabolized by Phase II conjugation reactions to form more water-soluble compounds that can be readily excreted. This metabolite has two potential sites for conjugation: the aromatic hydroxyl group on the naphthalene ring and the aliphatic hydroxyl group on the propanolamine side chain[8]. The primary Phase II pathways are glucuronidation and sulfation[5].

-

Glucuronidation: This is a major elimination pathway for 4-hydroxypropranolol. Several UDP-glucuronosyltransferase (UGT) enzymes have been identified as being active towards this metabolite[8][9].

-

Active UGT Isoforms: Comprehensive reaction phenotyping has identified UGT1A7, UGT1A8, UGT1A9, and UGT2A1 as the key enzymes responsible for the glucuronidation of 4-hydroxypropranolol[8][9].

-

Regioselectivity: While both the aromatic and aliphatic hydroxyl groups can be glucuronidated in vitro, analysis of human urine samples indicates that aromatic-linked glucuronidation is the preferred pathway in vivo [7].

-

-

Sulfation: The addition of a sulfonate group is another important conjugation pathway.

The resulting glucuronide and sulfate conjugates are pharmacologically inactive and are readily eliminated from the body, primarily via urine[4].

References

- 1. Propranolol - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. academic.oup.com [academic.oup.com]

- 4. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

In Vitro Metabolism of Deuterium-Labeled Propranolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of deuterium-labeled propranolol, a critical aspect of drug development and metabolic research. By leveraging stable isotope labeling, researchers can gain deeper insights into the metabolic pathways, enzyme kinetics, and stereoselectivity of propranolol metabolism. This document details the primary metabolites, the cytochrome P450 (CYP) enzymes responsible, quantitative kinetic data, and standardized experimental protocols for in vitro studies using human liver microsomes (HLMs).

Introduction to Deuterium-Labeled Propranolol in Metabolism Studies

Deuterium, a stable isotope of hydrogen, serves as a powerful tool in drug metabolism studies. Incorporating deuterium into a drug molecule, such as propranolol, allows for the differentiation of the labeled drug and its metabolites from their unlabeled counterparts using mass spectrometry. This is particularly useful for:

-

Metabolite Identification: Facilitating the detection and structural elucidation of novel metabolites.

-

Reaction Phenotyping: Accurately determining the contribution of specific enzymes to the metabolism of a drug.

-

Stereoselectivity Studies: Investigating the differential metabolism of enantiomers.

-

Kinetic Isotope Effects: Probing the mechanism of enzymatic reactions.

Propranolol, a non-selective beta-blocker, undergoes extensive metabolism in the liver, primarily through three pathways: ring hydroxylation, side-chain oxidation, and glucuronidation. The major oxidative metabolites formed in vitro are 4-hydroxypropranolol, 5-hydroxypropranolol, and N-desisopropylpropranolol. The formation of these metabolites is primarily catalyzed by the polymorphic enzyme CYP2D6 and CYP1A2.

Quantitative Analysis of Propranolol Metabolism In Vitro

In vitro studies using human liver microsomes are instrumental in characterizing the metabolic profile and enzyme kinetics of drug candidates. The following tables summarize key quantitative data on the formation of propranolol metabolites.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of (S)-4-Hydroxypropranolol in Human Liver Microsomes

| Enzyme | Vmax (pmol/mg protein/min) | Km (µM) |

| CYP1A2 | 307 | 21.2 |

| CYP2D6 | 721 | 8.5 |

Data represents the median values obtained from studies with human liver microsomes. Vmax refers to the maximum rate of reaction, and Km represents the substrate concentration at which the reaction rate is half of Vmax.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to assess the metabolism of deuterium-labeled propranolol using human liver microsomes.

Materials and Reagents

-

Deuterium-labeled propranolol (e.g., d7-propranolol)

-

Unlabeled propranolol

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

96-well plates

-

Incubator

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Incubation Procedure

-

Prepare Stock Solutions: Dissolve deuterium-labeled and unlabeled propranolol in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Prepare Incubation Mixtures: In a 96-well plate, combine the following in order:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)

-

Deuterium-labeled propranolol (at various concentrations to determine kinetics)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well. The final incubation volume is typically 200 µL.

-

Incubation: Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the Reaction: Stop the reaction at the designated time points by adding an equal volume of cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject an aliquot of the supernatant onto a suitable C18 reverse-phase HPLC column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the parent drug and its metabolites using multiple reaction monitoring (MRM). The specific mass transitions for deuterium-labeled propranolol and its metabolites will be higher than their unlabeled counterparts, allowing for their selective detection and quantification.

-

Data Analysis: Quantify the concentrations of the parent drug and metabolites by comparing their peak areas to that of the internal standard. Calculate the rate of metabolite formation at each time point and substrate concentration to determine the kinetic parameters (Vmax and Km).

Visualizations of Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of propranolol and a typical experimental workflow for in vitro metabolism studies.

Caption: Major in vitro metabolic pathways of propranolol.

Caption: A typical workflow for in vitro drug metabolism studies.

rac-4-Hydroxy Propranolol-d7 Hydrochloride CAS number 1219804-03-1

An In-depth Technical Guide on rac-4-Hydroxy Propranolol-d7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-4-Hydroxy Propranolol-d7 Hydrochloride (CAS Number: 1219804-03-1) is the deuterium-labeled form of 4-hydroxypropranolol, the major and pharmacologically active metabolite of propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) widely used in the treatment of hypertension, angina pectoris, and other cardiovascular disorders.[1][2] The deuterated analog serves as an invaluable tool, primarily as an internal standard, in pharmacokinetic and metabolic studies that require the precise and accurate quantification of 4-hydroxypropranolol in biological matrices.[3] Its use in mass spectrometry-based bioanalytical methods, such as LC-MS/MS, is critical for minimizing analytical variability and ensuring data reliability.[3]

This guide provides a comprehensive overview of rac-4-Hydroxy Propranolol-d7 Hydrochloride, including its chemical properties, the metabolic pathway of its parent compound, its mechanism of action, and detailed experimental applications.

Chemical and Physical Properties

The fundamental properties of rac-4-Hydroxy Propranolol-d7 Hydrochloride are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1219804-03-1 | [4] |

| Molecular Formula | C₁₆H₁₅D₇ClNO₃ | [5] |

| Molecular Weight | 318.85 g/mol | [5][6] |

| Synonyms | (±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7), 4-Hydroxy propranolol-d7 HCl | [7] |

| Appearance | Light Red to Brown Solid | [7] |

| Stability | Hygroscopic | [7] |

| Application | Labeled internal standard for bioanalytical quantification | [3][7] |

Metabolism and Pharmacokinetics

Propranolol undergoes extensive first-pass metabolism in the liver.[8][9] The formation of 4-hydroxypropranolol is a primary metabolic route, occurring via aromatic hydroxylation. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[2][10] The metabolite, 4-hydroxypropranolol, is pharmacologically active, possessing beta-blocking capabilities comparable to the parent drug.[11][12][13] It has a longer elimination half-life than propranolol.[14]

Following its formation, 4-hydroxypropranolol is further metabolized through Phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate its excretion.[10][14]

| Pharmacokinetic Parameter | Propranolol | 4-Hydroxypropranolol (HO-P) | Reference(s) |

| Bioavailability (Oral) | ~25% (extensive first-pass metabolism) | Formed post-administration | [1] |

| Protein Binding | ~90% | N/A | [1] |

| Elimination Half-life | ~3-6 hours | ~5-8 hours | [1][14] |

| Primary Metabolic Enzymes | CYP2D6, CYP1A2, CYP2C19 | UGT1A7, UGT1A8, UGT1A9, UGT2A1, SULT1A3 | [1][10][14] |

| Primary Metabolites | 4-hydroxypropranolol, N-Desisopropylpropranolol | Glucuronide and sulfate conjugates | [1][2][10] |

Mechanism of Action: Beta-Adrenergic Blockade

Propranolol and its active metabolite, 4-hydroxypropranolol, exert their therapeutic effects by competitively blocking β₁ and β₂ adrenergic receptors.[2][12] This antagonism prevents the binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors. In the heart (rich in β₁ receptors), this blockade results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure.

Experimental Protocols

rac-4-Hydroxy Propranolol-d7 Hydrochloride is predominantly used as an internal standard for quantitative bioanalysis. Below is a representative workflow for the determination of 4-hydroxypropranolol in human plasma using solid-phase extraction (SPE) and LC-MS/MS, based on established methodologies.[3]

Workflow for Quantification of 4-Hydroxypropranolol in Plasma

Detailed Methodology

-

Preparation of Standards and Samples :

-

Prepare a stock solution of rac-4-Hydroxy Propranolol-d7 Hydrochloride in a suitable solvent (e.g., methanol).

-

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of non-labeled 4-hydroxypropranolol.

-

For each unknown sample, calibration standard, or QC, aliquot a fixed volume (e.g., 300 µL) of plasma.[3]

-

Add a precise amount of the rac-4-Hydroxy Propranolol-d7 Hydrochloride internal standard working solution to each sample.

-

-

Solid-Phase Extraction (SPE) :

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.

-

Load the prepared plasma samples onto the cartridges.

-

Wash the cartridges with a weak organic solvent to remove phospholipids and other interferences.

-

Elute the analyte and the internal standard using an appropriate elution solvent (e.g., methanol with a small percentage of formic acid).

-

-

Sample Analysis by LC-MS/MS :

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into an LC-MS/MS system.

-

Perform chromatographic separation using a C18 column with a gradient elution profile.

-

Detect the parent and product ions for both 4-hydroxypropranolol and its d7-labeled internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode.

-

-

Quantification :

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of 4-hydroxypropranolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

rac-4-Hydroxy Propranolol-d7 Hydrochloride is an essential analytical tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its properties as a stable, isotopically labeled internal standard enable the development of highly accurate and precise bioanalytical methods for the quantification of 4-hydroxypropranolol. Understanding its role within the broader context of propranolol metabolism and mechanism of action allows for its effective application in studies investigating the pharmacokinetics and pharmacodynamics of this widely prescribed beta-blocker.

References

- 1. Propranolol - Wikipedia [en.wikipedia.org]

- 2. mims.com [mims.com]

- 3. ovid.com [ovid.com]

- 4. rac-4-Hydroxy Propranolol-d7 Hydrochloride [lgcstandards.com]

- 5. vivanls.com [vivanls.com]

- 6. 4-Hydroxy Propranolol -D7 Hydrochloride | CAS No- 1219804-03-1 | Simson Pharma Limited [simsonpharma.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. droracle.ai [droracle.ai]

- 9. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. academic.oup.com [academic.oup.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Deuterated 4-Hydroxypropranolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: 4-Hydroxypropranolol - An Active Metabolite

Propranolol, a widely prescribed non-selective beta-adrenergic receptor antagonist, undergoes extensive metabolism in the liver. One of its major metabolites, 4-hydroxypropranolol (4-OHP), is of significant pharmacological interest as it exhibits beta-blocking activity comparable to the parent drug. The formation of 4-OHP is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. Following its formation, 4-OHP is further metabolized, mainly through glucuronidation by UDP-glucuronosyltransferases (UGTs). Given its pharmacological activity, understanding the factors that influence the formation and clearance of 4-OHP is crucial for a complete understanding of propranolol's therapeutic effects and variability in patient response.

The Advent of Deuteration in Drug Development

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a strategic tool in drug development to modulate pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can result in reduced metabolic clearance, increased half-life, and potentially altered metabolic profiles, which may lead to improved therapeutic efficacy and safety. While deuterated 4-hydroxypropranolol (d7-4-OHP) is commercially available and used as an internal standard in bioanalytical methods, comprehensive studies on its biological activity are lacking.

Known Biological Activity of Non-Deuterated 4-Hydroxypropranolol

Non-deuterated 4-hydroxypropranolol is a potent beta-adrenoceptor antagonist. Its affinity for beta-1 and beta-2 adrenergic receptors is comparable to that of propranolol.

| Compound | Receptor | pA2 Value |

| 4-Hydroxypropranolol | β1-adrenergic receptor | 8.24 |

| 4-Hydroxypropranolol | β2-adrenergic receptor | 8.26 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Metabolic Pathways

The metabolic cascade of propranolol to and beyond 4-hydroxypropranolol is a critical determinant of its overall pharmacological effect.

Experimental Protocols for Comparative Analysis

To elucidate the biological activity of deuterated 4-hydroxypropranolol, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

Beta-Adrenergic Receptor Binding Assay

This assay determines the binding affinity of a compound to beta-adrenergic receptors.

Materials:

-

Cell membranes expressing human β1 and β2-adrenergic receptors

-

Radioligand (e.g., [³H]-dihydroalprenolol)

-

Deuterated and non-deuterated 4-hydroxypropranolol

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of deuterated and non-deuterated 4-hydroxypropranolol.

-

In a 96-well plate, add cell membranes, radioligand, and the test compound or buffer (for total binding) or a high concentration of a known antagonist like propranolol (for non-specific binding).

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki (inhibition constant) for each compound.

CYP2D6-Mediated Metabolism Assay

This assay evaluates the metabolic stability of a compound in the presence of CYP2D6.

Materials:

-

Human liver microsomes or recombinant human CYP2D6

-

NADPH regenerating system

-

Deuterated and non-deuterated 4-hydroxypropranolol

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Pre-incubate the test compound with liver microsomes or recombinant enzyme in the incubation buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction in the aliquots by adding a quenching solution.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound.

-

Determine the rate of metabolism and the half-life of each compound.

UGT-Mediated Glucuronidation Assay

This assay assesses the rate of glucuronidation of a compound by UGT enzymes.

Materials:

-

Human liver microsomes or recombinant human UGTs (e.g., UGT1A9)

-

UDPGA (uridine diphosphate glucuronic acid)

-

Deuterated and non-deuterated 4-hydroxypropranolol

-

Incubation buffer (e.g., Tris-HCl with MgCl₂, pH 7.4)

-

Quenching solution (e.g., cold acetonitrile)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the test compound, liver microsomes or recombinant UGTs, and incubation buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction with a quenching solution.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the glucuronide metabolite.

-

Determine the rate of glucuronide formation for each compound.

Expected Outcomes and Implications

Based on the principles of the kinetic isotope effect, it is hypothesized that deuteration of 4-hydroxypropranolol at metabolically active sites could lead to:

-

Reduced Rate of Metabolism: Slower clearance by CYP enzymes and potentially UGTs.

-

Increased Half-Life: A longer duration of action in the body.

-

Altered Metabolite Profile: A potential shift in the ratios of different metabolites.

These changes could have significant clinical implications, potentially allowing for lower or less frequent dosing, improved patient compliance, and a more predictable pharmacokinetic profile. However, without direct experimental evidence, these remain hypotheses.

Conclusion

4-Hydroxypropranolol is a pharmacologically active metabolite of propranolol. While the effects of deuteration on its biological activity have not been extensively studied, the established principles of the kinetic isotope effect suggest a strong potential for modulating its pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake a direct comparative analysis of deuterated and non-deuterated 4-hydroxypropranolol. Such studies are essential to unlock the full therapeutic potential of deuterated pharmaceuticals and to advance our understanding of drug metabolism and action.

The Discovery and Synthesis of Propranolol Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. Its therapeutic effects are attributed not only to the parent drug but also to a complex array of metabolites. Understanding the discovery, metabolic pathways, and synthesis of these metabolites is crucial for a comprehensive grasp of propranolol's pharmacology and for the development of new chemical entities with improved therapeutic profiles. This guide provides an in-depth technical overview of the core aspects of propranolol metabolism, including quantitative data on metabolite formation, detailed experimental protocols for their analysis and synthesis, and visualizations of key pathways and workflows.

Propranolol Metabolism: Pathways and Key Metabolites

Propranolol undergoes extensive first-pass metabolism in the liver, with only about 25% of an oral dose reaching systemic circulation unchanged.[1] The metabolism of propranolol is primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP1A2, with minor contributions from CYP2C19.[1] The main metabolic pathways are:

-

Aromatic Hydroxylation: This pathway, primarily catalyzed by CYP2D6, leads to the formation of pharmacologically active hydroxylated metabolites. The most significant of these is 4'-hydroxypropranolol, which exhibits beta-blocking activity comparable to the parent drug.[2] Other minor hydroxylated metabolites include 5'-hydroxypropranolol and 7-hydroxypropranolol.

-

N-Dealkylation: This process, mainly carried out by CYP1A2, results in the formation of N-desisopropylpropranolol.[3]

-

Side-Chain Oxidation: This pathway leads to the formation of various metabolites, including propranolol glycol and ultimately naphthyloxylactic acid.

-

Glucuronidation and Sulfation (Phase II Metabolism): Propranolol and its phase I metabolites can undergo conjugation reactions with glucuronic acid and sulfate, respectively, to form more water-soluble compounds that are readily excreted. Propranolol glucuronide, and the glucuronic acid and sulfate conjugates of 4'-hydroxypropranolol are major urinary metabolites.[4]

The major metabolites of propranolol include:

-

4'-Hydroxypropranolol (4-OHP)

-

N-Desisopropylpropranolol (NDP)

-

Naphthyloxylactic acid (NLA)

-

Propranolol glucuronide (PG)

-

4'-Hydroxypropranolol glucuronide and sulfate conjugates

Quantitative Analysis of Propranolol and its Metabolites

The quantitative assessment of propranolol and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS/MS) detection are the most common analytical techniques employed.

Table 1: Pharmacokinetic Parameters of Propranolol and 4-Hydroxypropranolol in Healthy Subjects

| Parameter | Propranolol | 4-Hydroxypropranolol | Reference |

| Cmax (ng/mL) | 48.7 ± 22.1 | 20.5 ± 9.8 | [5] |

| Tmax (h) | 2.5 ± 0.9 | 1.3 ± 0.2 | [5] |

| AUC (ng·h/mL) | 225.2 ± 118.4 | 85.7 ± 45.6 | [5] |

| Half-life (h) | 3.9 ± 0.4 | ~5-8 | [6][7] |

Data are presented as mean ± standard deviation. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Table 2: Urinary Excretion of Propranolol Metabolites in Humans (as % of Oral Dose)

| Metabolite | Mean Excretion (% of dose) | Range (% of dose) | Reference |

| Propranolol Glucuronide | 17 | 10 - 25 | [4] |

| Naphthyloxylactic Acid | 41 | 32 - 50 | [4] |

| 4'-Hydroxypropranolol Conjugates | 42 | 27 - 59 | [4] |

Experimental Protocols

Quantification of Propranolol and its Metabolites in Human Plasma by HPLC-MS/MS

This protocol describes a method for the simultaneous quantification of propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol in human plasma.

a. Sample Preparation:

-

To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., bisoprolol, 25 ng/mL in methanol) and 20 µL of methanol.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,500 rpm for 10 minutes at 4°C.

-

Inject 10 µL of the supernatant into the LC-MS/MS system for the analysis of 4-hydroxypropranolol and N-desisopropylpropranolol.

-

For propranolol analysis, dilute 100 µL of the supernatant with 600 µL of acetonitrile and inject 10 µL into the LC-MS/MS system.[8]

b. Chromatographic Conditions:

-

Column: Hypersil GOLD C18 (or equivalent)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient program to separate the analytes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

c. Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Propranolol: m/z 260.2 → 116.1

-

4-Hydroxypropranolol: m/z 276.2 → 116.1

-

N-Desisopropylpropranolol: m/z 218.1 → 116.1

-

Bisoprolol (IS): m/z 326.2 → 116.2

-

Synthesis of 4'-Hydroxypropranolol

This protocol outlines a synthetic route to 4'-hydroxypropranolol starting from 1,4-dihydroxynaphthalene.

a. Step 1: Protection of one hydroxyl group

-

React 1,4-dihydroxynaphthalene with a suitable protecting group, such as benzyl bromide, in the presence of a base (e.g., K2CO3) in a solvent like DMF to selectively protect one of the hydroxyl groups.

b. Step 2: Ether formation

-

React the resulting mono-protected intermediate with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.

c. Step 3: Ring opening with isopropylamine

-

Treat the glycidyl ether with isopropylamine to open the epoxide ring and introduce the isopropylamino side chain.

d. Step 4: Deprotection

-

Remove the protecting group (e.g., by catalytic hydrogenation if a benzyl group was used) to yield 4'-hydroxypropranolol.[6]

In Vitro Metabolism of Propranolol using Human Liver Microsomes

This protocol describes a typical in vitro assay to study the metabolism of propranolol.

a. Incubation Mixture:

-

Human liver microsomes (e.g., 0.5 mg/mL protein concentration)

-

Propranolol (e.g., 1-10 µM)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer (pH 7.4)

b. Procedure:

-

Pre-incubate the microsomes, propranolol, and buffer at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction in the aliquots by adding a quenching solvent (e.g., cold acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the disappearance of propranolol and the formation of metabolites using a validated analytical method like LC-MS/MS.[9]

Visualizations

Caption: Metabolic pathways of propranolol.

Caption: Workflow for propranolol metabolite analysis.

Conclusion

The study of propranolol's metabolites has been instrumental in elucidating its complete pharmacological profile. The discovery of active metabolites like 4'-hydroxypropranolol has highlighted the importance of considering metabolic fate in drug action. The synthetic routes developed for these metabolites have not only confirmed their structures but also enabled further pharmacological and toxicological evaluations. The analytical methods established for their quantification continue to be vital in clinical and research settings. This guide provides a foundational understanding for professionals in the field, encouraging further exploration into the nuanced metabolism of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective propranolol metabolism in two drug induced rat hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative account of propranolol metabolism in urine of normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Differences of Propranolol Enantiomers in Different Species of Liver Microsomes by HPLC-MS/MS [kyxuebao.kmmu.edu.cn]

- 8. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mttlab.eu [mttlab.eu]

Pharmacokinetics of rac-4-Hydroxy Propranolol-d7 Hydrochloride

An In-depth Technical Guide to the Pharmacokinetics of 4-Hydroxypropranolol, Featuring its Deuterated Analog, rac-4-Hydroxypropranolol-d7

This technical guide provides a comprehensive overview of the pharmacokinetics of 4-hydroxypropranolol, a major active metabolite of the widely used beta-blocker, propranolol. A central focus of this document is the critical role of its stable isotope-labeled analog, rac-4-Hydroxypropranolol-d7 Hydrochloride, in the precise quantification required for pharmacokinetic studies. This guide is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Propranolol is a non-selective beta-adrenergic receptor antagonist that undergoes extensive metabolism in the liver following oral administration.[1][2] One of its principal metabolites, 4-hydroxypropranolol, is pharmacologically active and exhibits beta-blocking potency comparable to the parent drug.[3][4] Consequently, this metabolite significantly contributes to the therapeutic effects of propranolol, particularly after oral dosage.[5]

Accurate characterization of the pharmacokinetic profile of 4-hydroxypropranolol is crucial for understanding the overall clinical efficacy and safety of propranolol. Such studies rely on highly sensitive and selective bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). In these assays, a stable isotope-labeled internal standard is essential for reliable quantification. rac-4-Hydroxypropranolol-d7 Hydrochloride serves this purpose as the ideal internal standard, being a deuterated form of the analyte.[6][7] Its use corrects for variability during sample preparation and analysis, ensuring data accuracy and precision.[6]

Pharmacokinetic Profile of 4-Hydroxypropranolol

The pharmacokinetics of 4-hydroxypropranolol are intrinsically linked to the administration and metabolism of its parent drug, propranolol.

Formation and Absorption

4-hydroxypropranolol is formed almost exclusively during the "first-pass" metabolism of propranolol in the liver after oral administration.[1] It is not typically detected following intravenous administration of propranolol.[1] The formation is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 playing a major role.[2][8] Peak plasma concentrations of 4-hydroxypropranolol are generally reached within 1 to 1.5 hours after oral propranolol intake.[5]

Metabolism and Elimination

Once formed, 4-hydroxypropranolol is further metabolized, primarily through Phase II conjugation reactions. The main metabolic pathways include glucuronidation and sulfation, which produce more water-soluble compounds that are readily excreted.[5][8][9] The apparent half-life of 4-hydroxypropranolol is in a similar range to that of propranolol, approximately 3 to 4 hours.[5] The elimination of 4-hydroxypropranolol and its glucuronide conjugate in urine accounts for a fraction of the administered propranolol dose.[5]

Signaling and Metabolic Pathway

The metabolic conversion of propranolol to 4-hydroxypropranolol and its subsequent conjugation is a critical pathway influencing the drug's overall effect.

Caption: Metabolic pathway of propranolol to 4-hydroxypropranolol and its subsequent conjugation.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for 4-hydroxypropranolol (HO-P) following oral administration of propranolol to human subjects, as reported in the literature.

Table 1: Pharmacokinetic Parameters of 4-Hydroxypropranolol (HO-P) and Propranolol [5]

| Parameter | 4 mg Propranolol (IV) | 20 mg Propranolol (Oral) | 80 mg Propranolol (Oral) |

| AUC (ng·hr/mL) for HO-P | 6.6 ± 2.2 | 59 ± 9 | 162 ± 21 |

| AUC (ng·hr/mL) for Propranolol | 55 ± 11 | 72 ± 9 | 306 ± 46 |

| Peak Plasma Time (Tmax) for HO-P (hr) | N/A | 1 - 1.5 | 1 - 1.5 |

| Apparent Half-life (t½) for HO-P (hr) | ~3.0 - 4.2 | ~3.0 - 4.2 | ~3.0 - 4.2 |

| Apparent Half-life (t½) for Propranolol (hr) | ~3.0 - 4.2 | ~3.0 - 4.2 | ~3.0 - 4.2 |

Data presented as mean ± SEM.

Experimental Protocols for Quantification

The accurate measurement of 4-hydroxypropranolol in biological matrices is fundamental to pharmacokinetic analysis. The protocol below outlines a typical LC-MS/MS method using rac-4-Hydroxypropranolol-d7 as an internal standard.

Bioanalytical Method: LC-MS/MS Quantification

This method is adapted from validated procedures for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma.[6][7][10]

Objective: To quantify the concentration of 4-hydroxypropranolol in human plasma samples.

Materials:

-

Human plasma (with anticoagulant)

-

4-Hydroxypropranolol analytical standard

-

rac-4-Hydroxypropranolol-d7 Hydrochloride (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of 4-hydroxypropranolol and the internal standard (IS), rac-4-Hydroxypropranolol-d7, in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of 4-hydroxypropranolol.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Thaw plasma samples, calibration standards, and QCs at room temperature.

-

To a 100-300 µL aliquot of plasma, add the internal standard solution (rac-4-Hydroxypropranolol-d7).[6][10]

-

Method A: Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile, vortex vigorously, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[10]

-

Method B: Solid Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's protocol. Load the plasma sample, wash with an appropriate solvent to remove interferences, and elute the analytes with a suitable elution solvent.[6]

-

Transfer the supernatant (from PPT) or the eluate (from SPE) to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., Hypersil GOLD C18).[10]

-

Mobile Phase A: 0.1% Formic acid in water.[10]

-

Mobile Phase B: Acetonitrile.[10]

-

Flow Rate: 0.3 mL/min.[10]

-

Gradient: A time-programmed gradient elution to separate the analyte from endogenous plasma components.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of 4-hydroxypropranolol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Bioanalytical Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 4-hydroxypropranolol.

Caption: Experimental workflow for the bioanalytical quantification of 4-hydroxypropranolol.

Method Validation Parameters

A robust bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below.

Table 2: Typical Validation Parameters for LC-MS/MS Assay of 4-Hydroxypropranolol [6][7][10]

| Parameter | Typical Range/Value |

| Linearity Range (ng/mL) | 0.20 - 25.00 (free) / 1.00 - 360.00 (total) |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.20 |

| Intra- & Inter-day Precision (% RSD) | < 11.3% |

| Intra- & Inter-day Accuracy (% of nominal) | < 11% |

| Extraction Recovery (%) | > 64% |

| Stability | Stable through freeze-thaw cycles and bench-top storage |

Conclusion

The pharmacokinetics of 4-hydroxypropranolol are a significant component of the overall clinical pharmacology of propranolol. Its formation via first-pass metabolism results in a pharmacologically active compound that contributes to the parent drug's therapeutic effect. Understanding its absorption, distribution, metabolism, and excretion is therefore essential. This understanding is critically dependent on robust bioanalytical methods, where the use of a stable isotope-labeled internal standard like rac-4-Hydroxypropranolol-d7 Hydrochloride is indispensable for achieving the accuracy and precision required for definitive pharmacokinetic characterization.

References

- 1. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]